2-((Octyloxy)carbonyl)benzoate
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Overview
Description
2-((Octyloxy)carbonyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an octyloxy group attached to the carbonyl carbon of the benzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Octyloxy)carbonyl)benzoate typically involves the esterification of benzoic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Octyloxy)carbonyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield benzoic acid and octanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkoxides (e.g., sodium methoxide) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Major Products Formed
Hydrolysis: Benzoic acid and octanol.
Reduction: 2-(Octyloxy)benzyl alcohol.
Substitution: 2-((Alkoxy)carbonyl)benzoate derivatives.
Scientific Research Applications
2-((Octyloxy)carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-((Octyloxy)carbonyl)benzoate is primarily related to its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing for the formation of stable emulsions. This property is particularly useful in applications such as drug delivery, where the compound can help to solubilize hydrophobic drugs and enhance their bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-(octyloxy)benzoate
- Sodium laurate
- Sodium dodecyl sulfate (SDS)
Comparison
2-((Octyloxy)carbonyl)benzoate is unique in its ability to form stable emulsions that can be easily broken by the addition or removal of carbon dioxide. This property makes it particularly useful in applications such as soil remediation, where the compound can be used to remove contaminants from soil and then easily separated from the wash mixture .
Properties
Molecular Formula |
C16H21O4- |
---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
2-octoxycarbonylbenzoate |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/p-1 |
InChI Key |
PKIYFBICNICNGJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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